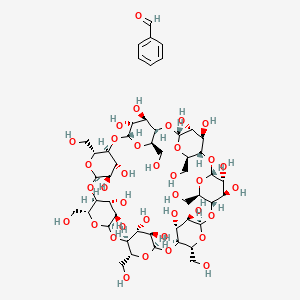

beta-Cyclodextrin-benzaldehyde

Descripción general

Descripción

Beta-Cyclodextrin-benzaldehyde: is a compound formed by the inclusion of benzaldehyde within the hydrophobic cavity of beta-cyclodextrin. Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds, creating a hydrophobic cavity that can encapsulate various guest molecules, including benzaldehyde. This inclusion complex enhances the solubility, stability, and bioavailability of benzaldehyde, making it useful in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of beta-Cyclodextrin-benzaldehyde inclusion complex typically involves the following steps:

Dissolution: Beta-cyclodextrin is dissolved in water to form a clear solution.

Addition of Benzaldehyde: Benzaldehyde is added to the beta-cyclodextrin solution under continuous stirring.

Formation of Inclusion Complex: The mixture is stirred for several hours at room temperature or slightly elevated temperatures to facilitate the formation of the inclusion complex.

Isolation: The resulting inclusion complex is isolated by filtration or centrifugation and dried under reduced pressure.

Industrial Production Methods: In industrial settings, the preparation of this compound inclusion complex can be scaled up using similar methods. The process may involve the use of large reactors for mixing and stirring, followed by filtration and drying equipment to isolate and purify the inclusion complex.

Análisis De Reacciones Químicas

Direct Oxidation to Benzoic Acid

β-CD forms inclusion complexes with benzaldehyde in aqueous systems, enabling efficient oxidation using NaClO/HCl as mild oxidants :

| Reaction Parameter | Value |

|---|---|

| Catalyst | β-CD |

| Oxidizing Agent | NaClO/HCl |

| Temperature | Optimized conditions |

| Yield | 98% |

| Catalyst Recyclability | Demonstrated |

The mechanism involves β-CD's hydrophobic cavity stabilizing benzaldehyde while facilitating proton transfer from HCl during oxidation .

Selective Oxidation of Cinnamaldehyde

Cross-linked β-CD-chitosan polymer (β-CDP) shows enhanced performance:

| Parameter | β-CDP Performance | Parent β-CD Performance |

|---|---|---|

| Catalyst Loading | 10 mol% | 10 mol% |

| Reaction Time | 5h | 8h |

| Benzaldehyde Yield | 78% | 69% |

| Recyclability Cycles | 6 | 3 |

This system demonstrates improved reaction rates through hydrogen bonding interactions between chitosan and substrates .

Multicomponent Reactions

β-CD catalyzes solvent-free three-component condensations:

Model Reaction

Isatoic anhydride + Benzaldehyde + NH₄OAc → Quinazolinone derivative

| Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|

| 20 | 5 | 92 |

| 10 | 5 | 90 |

| 5 | 5 | 78 |

| Aldehyde Derivative | Product Yield (%) |

|---|---|

| 4-Nitrobenzaldehyde | 95 |

| 4-Chlorobenzaldehyde | 89 |

| Furfural | 83 |

Diels-Alder Reactions

Methylated β-CD enables aqueous-phase reactions through cyclopentadiene complexation:

| Parameter | Value |

|---|---|

| Reaction Medium | Water |

| Temperature | 25°C |

| Monomer Conversion | 99% |

| Polymer Chain Initiation | Water molecules |

This system achieves 99% monomer conversion under pressure through β-CD's cavity-mediated stabilization .

Nucleophilic Substitutions

β-CD immobilized on Dowex resin catalyzes phenacyl derivative reactions :

| Reaction Type | Yield Range (%) |

|---|---|

| Phenacyl Bromide + NaN₃ | 80-95 |

| Phenacyl Chloride + KSCN | 75-88 |

The solid-liquid phase transfer system maintains >90% catalytic activity after 5 cycles.

Key Findings

-

β-CD increases benzaldehyde oxidation rates by 3-5× compared to uncatalyzed systems

-

Cross-linked derivatives improve yields by 9-12% while enabling catalyst reuse

-

Solvent-free multicomponent reactions achieve ≤95% yields with 10 mol% catalyst

-

Supramolecular complexation reduces reaction temperatures by 20-40°C compared to traditional methods

These results demonstrate β-CD's dual role as both reaction accelerator and green chemistry enabler through its unique host-guest chemistry and recyclable catalytic systems .

Aplicaciones Científicas De Investigación

Organic Synthesis

Catalysis in Organic Reactions

Beta-cyclodextrin acts as a catalyst in various organic reactions. For instance, it has been utilized to facilitate the oxidation of benzaldehyde to benzoic acid using mild oxidizing agents like sodium hypochlorite in aqueous solutions. This reaction achieves high yields (up to 98%) and allows for the recycling of beta-cyclodextrin, making it a cost-effective catalyst for industrial applications .

Encapsulation and Controlled Release

The encapsulation of benzaldehyde within the beta-cyclodextrin cavity enhances its stability and reduces volatility. Studies have shown that this encapsulation can lead to prolonged antibacterial effects against pathogens like Botrytis cinerea. The encapsulated compound demonstrated lower effective concentrations compared to free benzaldehyde, indicating a sustained release profile that enhances its antimicrobial efficacy .

Pharmaceutical Applications

Antitumor Activity

Research indicates that beta-cyclodextrin-benzaldehyde inclusion compounds exhibit significant cytotoxicity against various human tumor cell lines. The compound has shown potential in inducing tumor-specific cell death, which is crucial for developing targeted cancer therapies. Benzaldehyde derivatives have been observed to possess antitumor properties, particularly against specific cancer types such as oral squamous cell carcinoma .

Drug Delivery Systems

Beta-cyclodextrin's ability to form inclusion complexes makes it an excellent candidate for drug delivery systems. The compound can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their delivery in therapeutic applications. Its biocompatibility and ability to modify drug release profiles make it suitable for use in pharmaceuticals .

Food Technology

Flavor Enhancement and Preservation

In food science, this compound complexes are explored for their potential to enhance flavors and preserve food products. The encapsulation of volatile flavor compounds within beta-cyclodextrin can help maintain their stability during storage, thereby improving the sensory qualities of food products while extending shelf life .

Case Studies

Mecanismo De Acción

The mechanism of action of beta-Cyclodextrin-benzaldehyde involves the encapsulation of benzaldehyde within the hydrophobic cavity of beta-cyclodextrin. This inclusion complex formation is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces. The encapsulation enhances the solubility, stability, and bioavailability of benzaldehyde, allowing it to exert its effects more effectively. The molecular targets and pathways involved depend on the specific application of the inclusion complex.

Comparación Con Compuestos Similares

Alpha-Cyclodextrin-benzaldehyde: Similar to beta-cyclodextrin, alpha-cyclodextrin can also form inclusion complexes with benzaldehyde, but it has a smaller cavity size, which may affect the stability and solubility of the complex.

Gamma-Cyclodextrin-benzaldehyde: Gamma-cyclodextrin has a larger cavity size compared to beta-cyclodextrin, which can accommodate larger guest molecules and may provide different solubility and stability profiles for benzaldehyde.

Uniqueness: Beta-Cyclodextrin-benzaldehyde is unique due to the optimal cavity size of beta-cyclodextrin, which provides a balance between stability and solubility for benzaldehyde. This makes it particularly suitable for applications where enhanced solubility and stability of benzaldehyde are desired.

Propiedades

IUPAC Name |

benzaldehyde;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C7H6O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;8-6-7-4-2-1-3-5-7/h8-63H,1-7H2;1-6H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHFGDIKIXDWNX-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1241.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64691-57-2 | |

| Record name | Beta-cyclodextrin-benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064691572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.